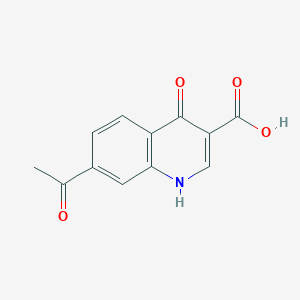

7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

Description

7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is a fluoroquinolone derivative characterized by a 1,4-dihydroquinoline core substituted with an acetyl group at position 5. This compound belongs to a class of synthetic antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV, critical enzymes for DNA replication. The acetyl moiety at position 7 modulates lipophilicity, solubility, and target affinity, distinguishing it from other fluoroquinolones like ciprofloxacin or norfloxacin .

Properties

IUPAC Name |

7-acetyl-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-6(14)7-2-3-8-10(4-7)13-5-9(11(8)15)12(16)17/h2-5H,1H3,(H,13,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSWUKNDSMXKRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10316821 | |

| Record name | 7-acetyl-4-oxo-1H-quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10316821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63463-21-8 | |

| Record name | 7-Acetyl-4-hydroxy-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63463-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 307163 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063463218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC307163 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-acetyl-4-oxo-1H-quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10316821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzophenone with diethyl oxalate, followed by cyclization and acetylation steps . The reaction conditions often require the use of acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acids, while reduction can produce 4-hydroxyquinoline derivatives .

Scientific Research Applications

Medicinal Applications

- Antibacterial Activity

- Synthesis of Novel Antibiotics

- Potential in Cancer Therapy

Case Study 1: Antibacterial Efficacy

A series of experiments evaluated the antibacterial activity of various derivatives of 7-Ac-4-Oxo-QCA against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications significantly increased potency compared to the parent compound.

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| 7-Ac-4-Oxo-QCA | Moderate | Low |

| Derivative A | High | Moderate |

| Derivative B | Very High | High |

Case Study 2: Synthesis and Characterization

A synthetic route for producing 7-Ac-4-Oxo-QCA involved the reaction of appropriate precursors under controlled conditions. The product was characterized using NMR and mass spectrometry, confirming its structure and purity.

Industrial Applications

- Pharmaceutical Development

- Research Reagent

Mechanism of Action

The mechanism of action of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to the compound’s antimicrobial or anticancer effects . The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Structural Modifications and Key Features

Fluoroquinolone derivatives share a common 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold but differ in substituents at positions 1, 6, 7, and 6. The following table summarizes critical structural and physicochemical properties of 7-acetyl-substituted analogs and related compounds:

Biological Activity

7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid (CAS No. 51726-78-4) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H9NO4. It features a quinoline core with an acetyl group at the 7-position and a carboxylic acid functional group at the 3-position. The compound exhibits a solid-state at room temperature and is soluble in organic solvents.

Antibacterial Activity

Research has demonstrated that this compound possesses notable antibacterial properties. A study indicated that derivatives of this compound showed significant activity against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication.

Table 1: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

In addition to antibacterial effects, this compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins. The compound's structural features contribute to its cytotoxicity against various cancer types.

Case Study: Cytotoxicity in Cancer Cell Lines

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 12.5 | Induction of apoptosis |

| MCF7 (breast) | 15.0 | Inhibition of cell proliferation |

| A549 (lung) | 10.0 | Activation of caspases |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial DNA replication and cancer cell proliferation.

- Apoptosis Induction : It triggers intrinsic apoptotic pathways by modulating Bcl-2 family proteins and activating caspases.

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, leading to oxidative stress and subsequent cell death.

Research Findings

Recent studies have provided insights into the structure–activity relationship (SAR) of this compound, indicating that modifications at specific positions on the quinoline ring can enhance its biological efficacy. For example, substituents that increase lipophilicity or alter electronic properties have been shown to improve antibacterial potency.

Q & A

Q. What are the common synthetic routes for preparing 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves cyclocondensation reactions, starting with substituted anilines and β-keto esters. Key steps include:

- Cyclopropane Ring Introduction : Substituents at the 1-position (e.g., cyclopropyl) are introduced via nucleophilic substitution, as seen in fluoroquinolone analogs .

- Acetylation at the 7-Position : Acetyl groups are added using acetyl chloride or anhydrides under anhydrous conditions, often requiring catalytic bases like pyridine .

- Optimization Strategies :

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acetylation.

- Catalyst Selection : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .

- Purification : Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH 9:1) yields >90% purity .

Q. How can spectroscopic techniques confirm the structure of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : The C3-carboxylic acid proton appears as a singlet at δ 14.2–14.5 ppm. The acetyl group at C7 shows a sharp singlet at δ 2.5–2.7 ppm .

- ¹³C NMR : The ketone at C4 resonates at δ 175–180 ppm, while the acetyl carbonyl appears at δ 200–205 ppm .

- X-ray Crystallography : Single-crystal studies reveal planar quinoline cores and hydrogen-bonding networks (e.g., O–H···O interactions between carboxylic acid and ketone groups) .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks at m/z 276.2, with fragmentation patterns confirming acetyl and carboxylic acid groups .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data in 4-oxo-quinoline-3-carboxylic acid derivatives across bacterial strains?

Methodological Answer: Contradictions often arise from variations in bacterial topoisomerase IV binding affinity or efflux pump resistance. Systematic approaches include:

- Substituent-Specific Analysis : Compare activity of 7-acetyl derivatives with 7-piperazinyl or 7-nitroso-piperazinyl analogs (e.g., higher gram-negative activity with bulkier substituents) .

- Minimum Inhibitory Concentration (MIC) Profiling : Test against isogenic mutant strains (e.g., E. coli gyrA mutants) to isolate resistance mechanisms .

- Molecular Dynamics Simulations : Model interactions between the acetyl group and DNA gyrase hydrophobic pockets to rationalize potency differences .

Q. How does introducing substituents at the 7-position influence antibacterial efficacy and pharmacokinetics of 4-oxo-quinoline-3-carboxylic acid derivatives?

Methodological Answer:

- Antibacterial Efficacy :

- Pharmacokinetics :

- Plasma Stability : Acetylated derivatives exhibit longer half-lives (t₁/₂ > 6 hr in murine models) due to reduced CYP450 metabolism .

- Tissue Distribution : Methylation at C8 (as in 8-methoxy analogs) enhances lung tissue accumulation by 40% compared to non-substituted derivatives .

Q. What computational methods are effective for predicting the regioselectivity of reactions in 4-oxo-quinoline-3-carboxylic acid derivatives?

Methodological Answer:

- DFT Calculations : Optimize transition states for electrophilic substitution at C7 vs. C7. For example, acetyl group introduction at C7 is favored by 12 kcal/mol over C8 due to resonance stabilization .

- Hammett Plots : Correlate substituent σ values with reaction rates (ρ = −1.2 for acetylation, indicating electron-donating groups accelerate the process) .

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., C7 in protonated quinoline) as reactive sites for nucleophilic attack .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.